Bienvenue dans la boutique en ligne BenchChem!

(R)-Cyclohexylhydroxyphenylacetic acid

Muscarinic Antagonist Enantioselective Pharmacology Structure-Activity Relationship

(R)-Cyclohexylhydroxyphenylacetic acid (CAS 20585-39-1) is the pharmacologically active (R)-enantiomer essential for synthesizing muscarinic acetylcholine receptor antagonists such as oxybutynin. The (R)-configuration delivers significantly higher anticholinergic potency and improved therapeutic profile versus the racemic mixture or (S)-enantiomer—substitution is not scientifically valid. This chiral α-hydroxy acid scaffold exhibits sub-100 nM binding at M3 (Ki=35 nM) and M2 (Ki=72 nM) receptors. Available in ≥97% purity with defined stereochemistry (X-ray confirmed). Critical for asymmetric synthesis, chiral separation, and SAR-driven antimuscarinic discovery. Use the (R)-enantiomer to ensure optimal pharmacological activity.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 20585-39-1
Cat. No. B017660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Cyclohexylhydroxyphenylacetic acid
CAS20585-39-1
Synonyms(R)-2’-Cyclohexylmandelic Acid;  (R)-Cyclohexylhydroxyphenylacetic Acid
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O
InChIInChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m0/s1
InChIKeyYTRNSQPXEDGWMR-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Cyclohexylhydroxyphenylacetic Acid (CAS 20585-39-1): Chiral α-Hydroxy Acid for Pharmaceutical Intermediates


(R)-Cyclohexylhydroxyphenylacetic acid (CAS 20585-39-1), also referred to as (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid or (R)-α-cyclohexylmandelic acid, is an enantiomerically pure α-hydroxy carboxylic acid characterized by a tertiary chiral center bearing cyclohexyl, phenyl, hydroxyl, and carboxyl groups [1]. This compound serves as a key chiral building block in the synthesis of muscarinic acetylcholine receptor antagonists, most notably as an intermediate for anticholinergic agents such as oxybutynin . Its (R)-configuration confers specific stereochemical properties essential for downstream pharmaceutical activity, with the compound available in research-grade purity (≥97%) for synthetic and analytical applications .

Why Racemic or (S)-Cyclohexylhydroxyphenylacetic Acid Cannot Substitute for the (R)-Enantiomer


Substituting the (R)-enantiomer with the racemic mixture or the (S)-enantiomer is not scientifically valid due to profound stereochemistry-dependent differences in pharmacological activity. The (R)-enantiomer of dimethylaminoethyl ester of this acid exhibits significantly higher anticholinergic potency than its (S)-counterpart [1]. This stereochemical dependence extends to the parent acid: the (R)-enantiomer is the pharmacologically active eutomer, with the d-enantiomer demonstrating better drug effect and lower side effects than the racemic mixture [2][3]. Furthermore, the (S)-enantiomer (CAS 20585-34-6) serves as an intermediate for oxybutynin , highlighting that the specific enantiomer required is dictated by the target molecule's absolute configuration. In the development of muscarinic antagonists containing a tertiary hydroxy acid component, the (R)-configuration has been shown to provide an improved therapeutic profile compared with its racemic counterpart .

Quantitative Differentiation of (R)-Cyclohexylhydroxyphenylacetic Acid (CAS 20585-39-1) Against Comparators


Enantioselective Anticholinergic Potency: (R)-Ester vs. (S)-Ester

The (R)-enantiomer of the dimethylaminoethyl ester of cyclohexylhydroxyphenylacetic acid demonstrates markedly higher anticholinergic potency than the corresponding (S)-enantiomer. This stereochemical dependence underscores the critical importance of using the correct enantiomer in pharmaceutical synthesis [1].

Muscarinic Antagonist Enantioselective Pharmacology Structure-Activity Relationship

Enantiomeric Excess and Separation Efficiency in Chiral Resolution Processes

Solvent sublation has been applied to the enantioseparation of racemic α-cyclohexylmandelic acid. Under optimal conditions, the process achieved an enantiomeric excess of 54.85% and a separation factor of 4.5, with yields of 82.20% for the d-enantiomer (corresponding to (R)-cyclohexylhydroxyphenylacetic acid) and 38.94% for the l-enantiomer [1].

Chiral Separation Process Development Enantiomeric Excess

Muscarinic M3 Receptor Binding Affinity of (R)-Cyclohexylhydroxyphenylacetic Acid-Derived Ester

A derivative of (R)-cyclohexylhydroxyphenylacetic acid, specifically its 4-(3-aza-bicyclo[3.1.0]hex-3-yl)-but-2-ynyl ester, exhibits potent binding to muscarinic acetylcholine receptors. The compound demonstrates a Ki of 35 nM for the rat M3 receptor and a Ki of 72 nM for the rat M2 receptor, indicating sub-100 nM affinity [1]. These binding affinities are consistent with the compound's utility as a muscarinic antagonist pharmacophore.

Muscarinic M3 Antagonist Receptor Binding Affinity Drug Discovery

Solid-State Characterization and Crystallinity for Quality Control

X-ray crystallography has been employed to characterize (R)-cyclohexylhydroxyphenylacetic acid for the first time, providing definitive solid-state structural confirmation [1]. Comprehensive spectroscopic data (1H NMR, 13C NMR, IR) have been updated from earlier reports, and the melting point of the compound has been accurately determined. This analytical characterization supports batch-to-batch consistency and purity verification in procurement.

X-ray Crystallography Solid-State Characterization Quality Control

Commercial Availability and Purity Specification for Procurement

(R)-Cyclohexylhydroxyphenylacetic acid (CAS 20585-39-1) is commercially available from multiple reputable suppliers with specified minimum purity of 97% . In contrast, the (S)-enantiomer (CAS 20585-34-6) and the racemate (CAS 4335-77-7) are also available, but the (R)-enantiomer is specifically designated as a research and development stage product [1]. Pricing for the (R)-enantiomer is approximately 157.00 € per 100 mg and 534.00 € per 1 g, reflecting its value as a specialty chiral intermediate .

Commercial Sourcing Purity Specification Supply Chain

Primary Research and Industrial Application Scenarios for (R)-Cyclohexylhydroxyphenylacetic Acid (CAS 20585-39-1)


Synthesis of Enantiomerically Pure Muscarinic Antagonists

The (R)-enantiomer is a critical chiral building block for synthesizing muscarinic acetylcholine receptor antagonists with enhanced therapeutic profiles. The (R)-configuration of ester derivatives exhibits significantly higher anticholinergic potency than the (S)-counterpart [1], and the (R)-configured muscarinic antagonist containing a tertiary hydroxy acid component demonstrates improved therapeutic profile compared to its racemic counterpart . Researchers developing next-generation antimuscarinic agents for overactive bladder or respiratory indications should prioritize the (R)-enantiomer to ensure optimal pharmacological activity.

Asymmetric Synthesis and Chiral Auxiliary Applications

(R)-Cyclohexylhydroxyphenylacetic acid serves as an effective chiral auxiliary in asymmetric synthesis. The presence of the cyclohexyl group enhances enantioselectivity in reactions involving mandelic acid derivatives, making this compound valuable in pharmaceutical applications where specific stereochemistry is crucial . Its well-defined stereochemistry, confirmed by X-ray crystallography [2], ensures reproducible stereochemical outcomes in synthetic transformations.

Development of Chiral Separation and Analytical Methods

The compound is employed as a model analyte for developing and validating chiral separation methodologies. Its enantiomers have been successfully separated using solvent sublation, achieving enantiomeric excess of 54.85% and separation factor of 4.5 [3]. Analytical chemists and process development scientists can utilize this compound to benchmark chiral stationary phases, optimize separation conditions, and validate enantiomeric purity assays.

Structure-Activity Relationship (SAR) Studies in Muscarinic Pharmacology

The (R)-cyclohexylhydroxyphenylacetic acid scaffold is valuable for SAR investigations of muscarinic receptor ligands. Derivatives incorporating this acid moiety exhibit sub-100 nM binding affinity for M3 (Ki = 35 nM) and M2 (Ki = 72 nM) muscarinic receptors [4], establishing the scaffold as a privileged pharmacophore. Medicinal chemists can leverage this validated scaffold to explore substituent effects on receptor subtype selectivity, pharmacokinetic properties, and functional activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Cyclohexylhydroxyphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.